2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Brand Name: Vulcanchem
CAS No.: 40775-79-9
VCID: VC21299714
InChI: InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10)
SMILES: CC1=CC(=O)N2C(=N1)N=C(N2)N
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

CAS No.: 40775-79-9

Cat. No.: VC21299714

Molecular Formula: C6H7N5O

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol - 40775-79-9

Specification

CAS No. 40775-79-9
Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
IUPAC Name 2-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10)
Standard InChI Key PQJWDADCCRTLQZ-UHFFFAOYSA-N
SMILES CC1=CC(=O)N2C(=N1)N=C(N2)N
Canonical SMILES CC1=CC(=O)N2C(=N1)N=C(N2)N

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol belongs to the triazolopyrimidine family of heterocyclic compounds. Its structure consists of a triazole ring fused to a pyrimidine ring, featuring an amino group at position 2, a methyl group at position 5, and a hydroxyl group at position 7 . This specific arrangement of functional groups contributes to the compound's unique chemical properties and biological activities. The structure contains multiple nitrogen atoms within the heterocyclic system, which provides excellent hydrogen bonding capabilities that may enhance interactions with biological targets.

Physical and Chemical Properties

The compound has been characterized through various analytical methods, revealing important physical and chemical properties that influence its behavior in biological systems and chemical reactions. The following table summarizes the key properties of 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol:

PropertyValueSource/Note
Molecular FormulaC6H7N5OExperimental data
Molecular Weight165.15 g/molCalculated
CAS Number40775-79-9Registry identifier
Melting Point>290°CIn aqueous solution
Density1.83±0.1 g/cm³Predicted value
pKa-3.71±0.53Predicted value
IUPAC Name2-amino-5-methyl-1H- triazolo[1,5-a]pyrimidin-7-oneSystematic nomenclature
Canonical SMILESCC1=CC(=O)N2C(=N1)N=C(N2)NChemical notation

The high melting point (>290°C) indicates strong intermolecular forces, likely due to hydrogen bonding between the amino and hydroxyl groups . The predicted negative pKa value suggests that the compound would remain predominantly in its neutral form under physiological conditions, which has implications for its bioavailability and membrane permeability.

Synthetic Approaches and Preparation

One-Step Synthesis Methods

The most straightforward approach to synthesizing 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol involves a direct reaction between 3,5-diamino-1,2,4-triazole and ethyl acetoacetate under acidic conditions. This one-step synthesis produces the target compound through a condensation reaction followed by cyclization. The reaction typically proceeds under mild heating in the presence of acetic acid as a catalyst, with yields ranging from 65-80% depending on reaction conditions.

The reaction can be represented as:

3,5-diamino-1,2,4-triazole + ethyl acetoacetate → 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol + ethanol + water

This synthetic route is particularly valuable for laboratory-scale preparations due to its simplicity and relatively high yields.

Multicomponent Reaction Approaches

More sophisticated synthetic strategies have been developed using multicomponent reactions, particularly Biginelli-like reactions. These approaches involve 3,5-diamino-1,2,4-triazole reacting with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions. The advantage of these multicomponent reactions is the regioselectivity they offer, allowing for precise control over the position of substituents in the final product.

A typical procedure involves:

  • Mixing the reagents in a suitable solvent (often ethanol or DMF)

  • Adding a catalytic amount of acid (p-toluenesulfonic acid or HCl)

  • Heating the mixture under reflux for 4-8 hours

  • Isolation and purification by recrystallization

These methods can be adapted for the synthesis of various derivatives by selecting different substituted butanediones, expanding the structural diversity of the triazolopyrimidine scaffold.

Biological Activities

Antiviral Properties

One of the most promising aspects of 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol and its derivatives is their potential antiviral activity. These compounds have shown particular efficacy against RNA viruses, including influenza and potentially other respiratory viruses. The primary mechanism appears to involve disruption of viral replication processes through inhibition of protein-protein interactions essential for viral function.

Studies have demonstrated that similar triazolopyrimidine compounds can inhibit the influenza virus RNA polymerase PA–PB1 subunit heterodimerization, a critical step in viral replication. Compounds with this structural framework have exhibited IC50 values ranging from 12 μM to 28 μM in inhibiting RNA-dependent RNA polymerase (RdRP) interactions.

The antiviral efficacy has been documented against multiple strains of influenza A and B without significant cytotoxicity at concentrations up to 250 μM. In one notable study with structurally related compounds, EC50 values as low as 7 μM were observed against influenza strains, positioning these molecules as promising candidates for antiviral drug development.

Anticancer Properties

The anticancer potential of 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol has been explored through various in vitro studies. Derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)

  • HCT-116 (colorectal cancer)

In these studies, IC50 values ranged from 3.83 μM to 19.4 μM, indicating potent activity compared to standard chemotherapeutic agents. The primary mechanisms of anticancer activity appear to involve:

  • Induction of apoptosis via mitochondrial pathways

  • Activation of caspase enzymes that trigger programmed cell death

  • Inhibition of specific enzymes involved in cancer cell proliferation

These findings suggest that the compound and its derivatives could serve as scaffolds for developing novel anticancer agents with potentially fewer side effects than current therapies.

Other Biological Activities

Beyond antiviral and anticancer properties, 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol has shown potential as an inhibitor of enzymes such as acetolactate synthase, which is involved in plant growth regulation. This activity has implications for potential applications in agricultural chemistry as herbicides or plant growth regulators.

Additionally, the compound's heterocyclic structure makes it a valuable scaffold for medicinal chemistry explorations targeting various biological pathways. The presence of multiple hydrogen bond donors and acceptors facilitates interactions with biomolecules, enhancing its potential as a lead compound for drug discovery efforts.

Structure-Activity Relationships

Key Structural Features

The biological activity of 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol depends critically on its structural features. Research has identified several key structural elements that contribute to its biological properties:

Modifications to these structural features have been shown to alter biological activity. For example, replacing the methyl group with larger alkyl substituents can enhance lipophilicity and potentially improve cell membrane permeability, although this may come at the cost of decreased water solubility.

Structural Modifications and Effects

Various structural modifications have been explored to enhance the biological activities of the parent compound. The following table summarizes some key modifications and their effects:

ModificationPositionEffect on ActivityPotential Application
AlkylationAmino group (2-position)Decreased hydrogen bonding capacity, increased lipophilicityImproved cell permeability
Halogenation5-position (replacing methyl)Enhanced electron-withdrawing properties, increased potencyAntiviral activity
AcylationHydroxyl group (7-position)Prodrug formation, improved pharmacokineticsDrug delivery
Ring expansionPyrimidine ringModified receptor binding profileTarget selectivity

These structure-activity relationships provide valuable guidance for the rational design of more potent and selective derivatives for specific therapeutic applications.

Chemical Reactivity

Oxidation and Reduction Reactions

2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol can undergo various oxidation reactions, particularly at the hydroxyl group at position 7. Common oxidizing agents include hydrogen peroxide and potassium permanganate, which can convert the hydroxyl group to a ketone. This modification alters the electronic distribution in the molecule and can significantly impact its biological properties.

Reduction reactions typically target the triazole or pyrimidine rings, potentially modifying the electronic properties of the compound. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for these transformations, though selective reduction remains challenging due to the compound's complex heterocyclic structure.

Substitution and Derivatization

The amino group at position 2 and the hydroxyl group at position 7 serve as reactive sites for substitution reactions. Alkylation, acylation, and other derivatization strategies can be employed to modify these groups, creating libraries of derivatives with diverse properties.

Substitution reactions commonly employ reagents like alkyl halides or acyl chlorides. For example, treatment with an acyl chloride in the presence of a base can lead to N-acylation of the amino group, which can protect this group during subsequent reactions or modify the compound's pharmacokinetic properties.

Applications in Scientific Research

Medicinal Chemistry Applications

In medicinal chemistry, 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol serves as a valuable scaffold for developing novel therapeutic agents. Its applications include:

  • Development of antiviral agents targeting viral polymerases

  • Design of anticancer compounds that induce apoptosis in cancer cells

  • Creation of enzyme inhibitors for various therapeutic targets

  • Exploration as a core structure for multi-target directed ligands (MTDLs)

The compound's versatility in medicinal chemistry stems from its heterocyclic nature, which allows for multiple points of derivatization and structural optimization.

Synthetic Chemistry Applications

As a building block, this compound facilitates the synthesis of more complex heterocyclic structures. The presence of reactive functional groups (amino and hydroxyl) enables various transformations that can lead to novel compounds with unique properties. Researchers often use it as a starting point for developing compound libraries for high-throughput screening in drug discovery programs.

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol, each with distinct properties:

CompoundKey Structural DifferenceComparative Biological Activity
5-Methyl-7-hydroxy-1,3,4-triazaindolizineDifferent positioning of the hydroxyl groupLess potent antiviral activity
2-(2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetohydrazideAdditional acetohydrazide groupEnhanced biological activity in some assays
2-Amino-6-hexyl-5-methyl triazolo[1,5-a]pyrimidin-7-olHexyl group at position 6Increased lipophilicity, modified activity profile

These comparisons help researchers understand how specific structural features contribute to biological activity, guiding the rational design of improved compounds for specific applications.

Pharmacological Comparisons

When compared with established drugs targeting similar mechanisms, 2-Amino-5-methyl- triazolo[1,5-a]pyrimidin-7-ol and its derivatives show unique advantages and limitations. For instance, in antiviral applications, some triazolopyrimidine derivatives have demonstrated broader spectrum activity against multiple influenza strains compared to neuraminidase inhibitors like oseltamivir, though often with lower potency.

In anticancer applications, these compounds typically show lower potency than established chemotherapeutics but may offer advantages in terms of selectivity and reduced toxicity profiles, making them interesting candidates for combination therapies or as leads for further optimization.

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